1-Nitronaphthalene-3,6-disulfonic acid

Catalog No.
S13139323
CAS No.
90830-37-8
M.F
C10H7NO8S2
M. Wt
333.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitronaphthalene-3,6-disulfonic acid

CAS Number

90830-37-8

Product Name

1-Nitronaphthalene-3,6-disulfonic acid

IUPAC Name

4-nitronaphthalene-2,7-disulfonic acid

Molecular Formula

C10H7NO8S2

Molecular Weight

333.3 g/mol

InChI

InChI=1S/C10H7NO8S2/c12-11(13)10-5-8(21(17,18)19)4-6-3-7(20(14,15)16)1-2-9(6)10/h1-5H,(H,14,15,16)(H,17,18,19)

InChI Key

VGHJNLKOGBNGTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)[N+](=O)[O-]

1-Nitronaphthalene-3,6-disulfonic acid is an organic compound that belongs to the class of nitro-substituted naphthalenes. It is characterized by the presence of both nitro and sulfonic acid functional groups, which contribute to its chemical reactivity and solubility in water. The compound has a molecular formula of C₁₀H₇N₁O₈S₂ and a molecular weight of approximately 333.3 g/mol. Its structure includes a naphthalene ring with a nitro group at the 1-position and sulfonic acid groups at the 3- and 6-positions, making it a valuable intermediate in various chemical syntheses, particularly in dye production and other industrial applications .

  • Reduction: This compound can undergo reduction in acidic conditions to yield naphthalene aminosulfonic acid. The reduction typically involves a hydroxylamine intermediate, with sulfuric acid often used as the reducing agent.
  • Substitution Reactions: The nitro group can participate in electrophilic substitution reactions, allowing for the formation of various derivatives depending on the reaction conditions and reagents used. Common reagents include catalysts and solvents that facilitate these transformations.

Research indicates that 1-nitronaphthalene-3,6-disulfonic acid exhibits biological activity that warrants investigation. It has been studied for its potential interactions with biological molecules, particularly in cellular processes. Although detailed mechanisms are still being explored, preliminary studies suggest that its structural features may influence its biological effects, including potential therapeutic applications.

The synthesis of 1-nitronaphthalene-3,6-disulfonic acid typically involves two main steps:

  • Nitration of Naphthalene: Naphthalene is first nitrated to introduce the nitro group. This can be achieved through electrophilic aromatic substitution using a mixture of concentrated nitric and sulfuric acids.
  • Sulfonation: The nitrated product undergoes sulfonation, where it is treated with sulfuric acid or sulfur trioxide in the presence of alkali metal or ammonium salts to introduce sulfonic acid groups at the 3- and 6-positions on the naphthalene ring .

1-Nitronaphthalene-3,6-disulfonic acid has several important applications:

  • Dye Production: It serves as an intermediate in synthesizing azo dyes and other organic pigments due to its reactivity and ability to form stable complexes with metal ions.
  • Chemical Intermediates: The compound is utilized in producing various chemical intermediates for pharmaceuticals and agrochemicals.
  • Research

Studies on the interactions of 1-nitronaphthalene-3,6-disulfonic acid with biological molecules have revealed insights into its mechanism of action. The compound's interactions may involve binding to specific receptors or enzymes within cells, influencing various biochemical pathways. Ongoing research aims to elucidate these interactions further, which could lead to potential therapeutic applications.

1-Nitronaphthalene-3,6-disulfonic acid can be compared with several similar compounds that also contain nitro or sulfonic acid groups. Notable similar compounds include:

  • 1-Nitronaphthalene-6-sulfonic acid: This compound differs by having only one sulfonic acid group at the 6-position rather than at both the 3- and 6-positions.
  • Naphthalene-1,3,6-trisulfonic acid: This compound contains three sulfonic acid groups but lacks a nitro group, affecting its reactivity and solubility.

Comparison Table

Compound NameNitro GroupNumber of Sulfonic GroupsUnique Features
1-Nitronaphthalene-3,6-disulfonic acidYes2Intermediate for dye synthesis
1-Nitronaphthalene-6-sulfonic acidYes1Less acidic character
Naphthalene-1,3,6-trisulfonic acidNo3More acidic; used in different applications

The unique substitution pattern of 1-nitronaphthalene-3,6-disulfonic acid influences its chemical reactivity and makes it particularly suitable for specific industrial applications compared to other similar compounds .

XLogP3

0.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

332.96130853 g/mol

Monoisotopic Mass

332.96130853 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

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